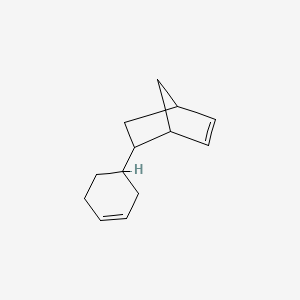
2-(4-Cyclohexenyl)bicyclo(2.2.1)hept-5-ene
Cat. No. B8302414
Key on ui cas rn:
4711-96-0
M. Wt: 174.28 g/mol
InChI Key: KKCXDWJDGRCIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05406003
Procedure details


Dicyclopentadiene and 4-vinylcyclohexene in equimolar mixture were heated in an autoclave at 240° C. for 4-4.5 hours. The reaction product was diluted with cyclohexane and passed through a packed bed of alumina to remove the t-butylcatechol inhibitor introduced with the reactants. The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C. to produce a light fraction containing unreacted vinylcyclohexene and dicyclopentadiene and the mono-adducts of 4-vinylcyclohexene and cyclopentadiene. A 150 g sample of this distillate was vacuum distilled using a 10-tray Oldershaw column to give four fractions. The fourth fraction, 65 g, was shown by gas chromatographic analysis to consist of 0.15% dicyclopentadiene, 88.3% endo-5-(3-cyclohexen-1-yl)-2-norbornene, 6.1% exo-5-(3-cyclohexen-1-yl)-2-norbornene and two additional components present in the amount of 1.9% and 2.4% which are believed to be isomeric adducts of the formula ##STR4## several additional components totalling about 0.4%, 0.4% tricyclopentadiene and about 0.4% unidentified components. Analysis of the fraction by nuclear magnetic resonance indicated about 87 mole percent of the endo adduct, about 9 mole percent of the exo adduct and about 5% of the isomeric adducts.

[Compound]
Name
isomeric adducts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two









[Compound]
Name
endo-5-(3-cyclohexen-1-yl)-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
exo-5-(3-cyclohexen-1-yl)-2-norbornene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers


|
REACTION_CXSMILES
|
C1C2C3C=CC(C2C=C1)C3.C(C1CCC=CC1)=C.C(C1CCCCC=1)=C.C1CC=CC=1.[CH2:32]1[CH:36]2[CH:37]3[CH:41]4[CH:42]5[CH:46]=[CH:45][CH:44]([CH:40]4[CH:39]([CH:35]2C=[CH:33]1)[CH2:38]3)C5>C1CCCCC1>[CH:41]1([CH:37]2[CH2:38][CH:39]3[CH2:35][CH:36]2[CH:32]=[CH:33]3)[CH2:40][CH2:44][CH:45]=[CH:46][CH2:42]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C4C3C5CC4C=C5
|
Step Two
[Compound]
|
Name
|
isomeric adducts
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1CC=CCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1CC=CCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Step Nine
[Compound]
|
Name
|
endo-5-(3-cyclohexen-1-yl)-2-norbornene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
exo-5-(3-cyclohexen-1-yl)-2-norbornene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the t-butylcatechol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
inhibitor introduced with the reactants
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting product mixture was distilled in a wiped film evaporator at 3 mm Hg pressure at 90° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a light fraction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give four fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC=CCC1)C1C2C=CC(C1)C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
